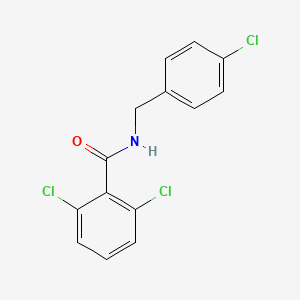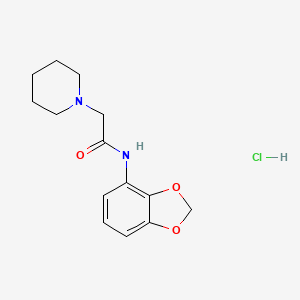![molecular formula C19H15BrN4 B4944728 5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944728.png)
5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazolopyrimidines, which have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and survival. Specifically, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has been found to exhibit other biochemical and physiological effects. Studies have shown that it exhibits anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to exhibit antiviral activity against hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes, including cancer cell growth and survival. However, one of the limitations is its low solubility in aqueous media, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is to investigate its potential as a therapeutic agent for cancer. Studies could focus on optimizing its potency and selectivity against cancer cells, as well as identifying potential combination therapies that could enhance its efficacy. Another potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases and viral infections. Studies could focus on elucidating its mechanism of action and identifying potential targets for drug development. Finally, future research could focus on developing new synthesis methods for this compound that could improve its yield and purity.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been reported in the literature. The most common method involves the reaction of 4-bromobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to yield the pyrazolopyrimidine product. The reaction scheme is shown below:
Applications De Recherche Scientifique
5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit various biological activities, making it a potential candidate for drug discovery and development. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that it exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4/c1-12-2-4-14(5-3-12)17-11-19-22-16(10-18(21)24(19)23-17)13-6-8-15(20)9-7-13/h2-11H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPEHXHXPQMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)

![3-(1,5-dimethyl-4-hexen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4944668.png)

![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B4944689.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4944698.png)
![4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4944709.png)
![2-methyl-1-{2-[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]-2-oxoethyl}-1H-indole-3-carbonitrile](/img/structure/B4944715.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]piperidine](/img/structure/B4944721.png)
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4944734.png)
![3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4944747.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4944754.png)


